2,4,6-Trimethylpyridine
Overview
Description
2,4,6-Trimethylpyridine, also known as 2,4,6-collidine, is an organic compound that belongs to the heterocycles, specifically the heteroaromatics. It consists of a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions. This compound is a colorless liquid with a pyridine-like smell and is known for its significant role in organic synthesis .
Mechanism of Action
Target of Action
2,4,6-Trimethylpyridine, also known as 2,4,6-collidine, is an organic compound that belongs to the heterocycles . It consists of a pyridine ring substituted with three methyl groups
Mode of Action
The mode of action of this compound is primarily through its interaction with other compounds in organic syntheses . For example, it is used in dehydrohalogenation, where it binds the formed hydrogen halides .
Biochemical Pathways
When this compound is used in reactions, the three evenly-distributed methyl groups can be oxidized simultaneously to form 2,4,6-pyridine tricarboxylate . This suggests that it may play a role in oxidation reactions in biochemical pathways.
Pharmacokinetics
It is known that the compound is a colorless liquid with a pyridine-like smell . It has a boiling point of 171-172 °C and is soluble in water .
Result of Action
The result of this compound’s action is primarily seen in its use in organic syntheses . By binding the formed hydrogen halides in dehydrohalogenation, it aids in the progression of the reaction .
Action Environment
The action of this compound can be influenced by environmental factors. It is known to be stable, but it is combustible and incompatible with strong oxidizing agents . It should be stored below +30°C . Its action, efficacy, and stability may be affected by these and potentially other environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that this compound can react with trifluoroiodomethane in cyclopentane solution to afford a 1:1 complex . This suggests that 2,4,6-Trimethylpyridine may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Molecular Mechanism
It is known to form a 1:1 complex with trifluoroiodomethane , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules. Specific mechanisms, such as enzyme inhibition or activation and changes in gene expression, have not been reported yet.
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models. It is known that the LD50 orally in rabbits is 400 mg/kg , indicating that high doses may have toxic or adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylpyridine can be synthesized through several methods. One common method is the Hantzsch dihydropyridine synthesis, which involves the reaction of ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . Another method involves the isolation of this compound from Dippel’s oil .
Industrial Production Methods: In industrial settings, this compound is often produced from coal tar or through the reaction of acetone and ammonia . The industrial synthesis typically involves high-temperature and high-pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized using potassium permanganate to form collidinic acid.
Dehydrohalogenation: It is used in dehydrohalogenation reactions by binding the formed hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as the oxidizing agent.
Dehydrohalogenation: Anhydrous lithium iodide is often used as a reagent in these reactions.
Major Products:
Oxidation: Collidinic acid is the major product formed from the oxidation of this compound.
Dehydrohalogenation: The major products depend on the specific halide being removed, but typically result in the formation of alkenes or alkynes.
Scientific Research Applications
2,4,6-Trimethylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4,6-Trimethylpyridine is part of the collidines, a group of six constitutional isomers. Similar compounds include:
2,6-Dimethylpyridine (lutidine): This compound has two methyl groups at the 2 and 6 positions and is used in similar dehydrohalogenation reactions.
2,3,5-Trimethylpyridine: Another isomer with methyl groups at the 2, 3, and 5 positions, used in different organic synthesis applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties that make it particularly useful in certain organic reactions, such as dehydrohalogenation and oxidation .
Properties
IUPAC Name |
2,4,6-trimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZVCCNYKMEVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Record name | COLLIDINE | |
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DSSTOX Substance ID |
DTXSID1051561 | |
Record name | 2,4,6-Trimethylpyridine | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | COLLIDINE | |
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Record name | 2,4,6-Collidine | |
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Boiling Point |
170.4 °C | |
Record name | 2,4,6-COLLIDINE | |
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Flash Point |
58 °C, 136 °F | |
Record name | 2,4,6-Collidine | |
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Record name | 2,4,6-COLLIDINE | |
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Solubility |
Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C | |
Record name | 2,4,6-COLLIDINE | |
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Density |
0.913 @ 20 °C/20 °C | |
Record name | 2,4,6-COLLIDINE | |
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Vapor Pressure |
1.99 [mmHg], 1.99 mm Hg @ 25 °C | |
Record name | 2,4,6-Collidine | |
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Color/Form |
Colorless liquid | |
CAS No. |
29611-84-5, 108-75-8 | |
Record name | COLLIDINE | |
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Record name | 2,4,6-Trimethylpyridine | |
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Record name | 2,4,6-Collidine | |
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Record name | s-Collidine | |
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Record name | Pyridine, 2,4,6-trimethyl- | |
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Record name | 2,4,6-Trimethylpyridine | |
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Record name | 2,4,6-trimethylpyridine | |
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Record name | 2,4,6-TRIMETHYLPYRIDINE | |
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Record name | 2,4,6-COLLIDINE | |
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Melting Point |
-44.5 °C | |
Record name | 2,4,6-COLLIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |
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Retrosynthesis Analysis
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